2-(2-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(2-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a tetrazole ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and tetrazole intermediates. The phenoxy intermediate can be synthesized through the reaction of 2-methylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with a suitable nucleophile. The tetrazole ring is often formed via cyclization reactions involving azide and nitrile precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final step usually involves the coupling of the phenoxy and tetrazole intermediates with an acetamide group under controlled conditions to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(2-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE: shares similarities with other phenoxy and tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of 2-(2-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H15N5O2/c1-12-4-2-3-5-15(12)23-10-16(22)18-13-6-8-14(9-7-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
InChI Key |
WVAIKBZOBZOFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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